Cas no 1805714-75-3 (1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one)

1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one
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- インチ: 1S/C10H8BrF2IO/c11-5-7(15)4-6-2-1-3-8(9(6)14)10(12)13/h1-3,10H,4-5H2
- InChIKey: MTESEBZANCHTAO-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=CC=CC=1CC(CBr)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 226
- トポロジー分子極性表面積: 17.1
- XLogP3: 3.6
1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013018270-250mg |
1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one |
1805714-75-3 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013018270-500mg |
1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one |
1805714-75-3 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
Alichem | A013018270-1g |
1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one |
1805714-75-3 | 97% | 1g |
1,564.50 USD | 2021-06-25 |
1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-oneに関する追加情報
Chemical Profile of 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one (CAS No. 1805714-75-3) and Its Significance in Modern Research
1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one, identified by its CAS number 1805714-75-3, represents a compound of considerable interest in the field of pharmaceutical and agrochemical research. This molecule, characterized by its bromo and iodo substituents alongside a difluoromethyl group, exhibits a unique structural framework that makes it a valuable scaffold for developing novel bioactive entities. The presence of multiple heteroatoms and functional groups positions this compound as a promising candidate for further exploration in medicinal chemistry.
The difluoromethyl group is particularly noteworthy, as it is frequently incorporated into small molecules to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In recent years, the strategic use of fluorinated compounds has gained significant traction in drug discovery, with reports demonstrating their efficacy in enhancing the potency and selectivity of therapeutic agents. The integration of such moieties into the core structure of 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one suggests potential applications in the design of next-generation pharmaceuticals targeting various biological pathways.
Furthermore, the bromo and iodo substituents on the aromatic ring provide additional handles for further chemical manipulation. These halogen atoms are commonly utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Such transformations enable chemists to diversify the compound library derived from 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one, facilitating the discovery of novel compounds with tailored biological activities.
Recent advancements in computational chemistry have also highlighted the importance of understanding the three-dimensional structure and electronic properties of molecules like 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one. Molecular modeling studies have indicated that its specific arrangement of substituents may contribute to favorable interactions with biological targets, such as enzymes or receptors. These insights are crucial for rational drug design, allowing researchers to predict and optimize binding affinities before experimental validation.
In the realm of agrochemicals, halogenated aromatic compounds have shown promise as intermediates in the synthesis of pesticides and herbicides. The structural features of 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one make it a versatile building block for developing environmentally sustainable solutions. By leveraging its reactivity, scientists can explore novel chemistries that may lead to more effective and selective agrochemicals with reduced ecological impact.
The synthesis of 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one involves multi-step organic transformations, each requiring careful optimization to ensure high yields and purity. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. Techniques such as catalytic asymmetric synthesis and flow chemistry are being increasingly employed to streamline the production process while maintaining efficiency.
As research progresses, the applications of 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one are likely to expand beyond traditional pharmaceuticals into areas such as materials science and biotechnology. Its unique structural motifs offer opportunities for designing advanced materials with tailored properties, including luminescent compounds or functional polymers. Additionally, its potential as a tool compound in biochemical assays cannot be overlooked, as it may serve as a probe for understanding enzyme mechanisms or receptor binding dynamics.
The regulatory landscape surrounding halogenated compounds remains dynamic, with ongoing efforts to ensure safe handling and environmental stewardship. Manufacturers and researchers working with 1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one must adhere to stringent guidelines to mitigate risks associated with its use. This includes proper storage conditions, waste disposal protocols, and occupational safety measures.
In conclusion,1-Bromo-3-(3-(difluoromethyl)-2-iodophenyl)propan-2-one (CAS No. 1805714-75-3) stands out as a versatile and innovative compound with broad applications across multiple scientific disciplines. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, position it as a cornerstone for future research endeavors. As scientists continue to unravel its potential, this molecule is poised to play a pivotal role in shaping the next generation of bioactive molecules.
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